2-(Acetyloxy)ethyl 2-oxobutanoate
Description
2-(Acetyloxy)ethyl 2-oxobutanoate is an ester derivative of 2-oxobutanoic acid, featuring an acetyloxyethyl group as the ester substituent. This compound belongs to the class of β-keto esters, characterized by a ketone group adjacent to the ester functional group.
The acetyloxyethyl moiety likely enhances the compound’s solubility in polar solvents compared to simpler alkyl esters. However, its hydrolytic stability may be lower due to the presence of the acetyloxy group, which is prone to cleavage under acidic or basic conditions.
Properties
CAS No. |
57561-36-1 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-acetyloxyethyl 2-oxobutanoate |
InChI |
InChI=1S/C8H12O5/c1-3-7(10)8(11)13-5-4-12-6(2)9/h3-5H2,1-2H3 |
InChI Key |
DXFLAWSKQZLWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=O)OCCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)ethyl 2-oxobutanoate typically involves the esterification of 2-oxobutanoic acid with 2-(acetyloxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)ethyl 2-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-oxobutanoic acid and 2-(acetyloxy)ethanol.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
Hydrolysis: 2-oxobutanoic acid and 2-(acetyloxy)ethanol.
Reduction: 2-(Hydroxy)ethyl 2-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Acetyloxy)ethyl 2-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)ethyl 2-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic hydrolysis to release 2-oxobutanoic acid and 2-(acetyloxy)ethanol, which may then participate in various biochemical processes. The oxo group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 2-(Acetyloxy)ethyl 2-oxobutanoate and related compounds:
Key Observations :
- Substituent Effects: Branched derivatives (e.g., ethyl 2-methyl-3-oxobutanoate) exhibit altered physical properties, such as higher boiling points due to reduced volatility .
- Functionalization: Compounds like methyl 2-benzoylamino-3-oxobutanoate demonstrate how aromatic or hydrazono substituents (e.g., in Purve’s synthesized derivatives) enhance biological activity, such as antimicrobial effects .
Physical and Chemical Properties
Limited data are available for this compound, but inferences can be drawn from analogs:
Notes:
- Branched analogs like ethyl 2-methyl-3-oxobutanoate exhibit higher molecular weights and boiling points, suggesting similar trends for the target compound .
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